3-Hexanone, 2-methyl-, oxime
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Overview
Description
3-Hexanone, 2-methyl-, oxime is an organic compound with the molecular formula C7H15NO It is a derivative of 3-Hexanone, 2-methyl-, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon
Preparation Methods
The preparation of 3-Hexanone, 2-methyl-, oxime typically involves the reaction of 3-Hexanone, 2-methyl- with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate. The reaction proceeds as follows:
- Dissolve 3-Hexanone, 2-methyl- in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product with an organic solvent such as ether.
- Purify the product by recrystallization or distillation.
Chemical Reactions Analysis
3-Hexanone, 2-methyl-, oxime undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Hexanone, 2-methyl-, oxime in the Beckmann rearrangement involves the following steps:
- Formation of the oxime from the ketone and hydroxylamine.
- Protonation of the oxime oxygen by an acid, making it a better leaving group.
- Migration of an alkyl group from the carbon to the nitrogen, forming a carbocation intermediate.
- Attack of the carbocation by water, leading to the formation of an amide .
Comparison with Similar Compounds
3-Hexanone, 2-methyl-, oxime can be compared with other oximes and ketones:
2-Hexanone, 3-methyl-, oxime: Similar in structure but differs in the position of the methyl group.
Cyclohexanone oxime: Another oxime used in the Beckmann rearrangement to produce ε-caprolactam, a precursor to Nylon-6.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various chemical and industrial processes.
Properties
CAS No. |
86460-54-0 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(NZ)-N-(2-methylhexan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(8-9)6(2)3/h6,9H,4-5H2,1-3H3/b8-7- |
InChI Key |
AHMNLRKVMYAESR-FPLPWBNLSA-N |
Isomeric SMILES |
CCC/C(=N/O)/C(C)C |
Canonical SMILES |
CCCC(=NO)C(C)C |
Origin of Product |
United States |
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